1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
CAS No.: 887833-72-9
Cat. No.: VC5562543
Molecular Formula: C11H11ClN2O2S2
Molecular Weight: 302.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887833-72-9 |
|---|---|
| Molecular Formula | C11H11ClN2O2S2 |
| Molecular Weight | 302.79 |
| IUPAC Name | 3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
| Standard InChI | InChI=1S/C11H11ClN2O2S2/c12-7-3-1-2-4-9(7)14-10-6-18(15,16)5-8(10)13-11(14)17/h1-4,8,10H,5-6H2,(H,13,17) |
| Standard InChI Key | FPQVHGXHIGZSTE-UHFFFAOYSA-N |
| SMILES | C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione, reflects its bicyclic framework comprising a tetrahydrothieno[3,4-d]imidazole ring system fused to a 2-chlorophenyl group. Key features include:
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Thienoimidazole Core: A sulfur-containing heterocycle fused to an imidazole ring, stabilized by conjugation and hydrogen bonding.
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5,5-Dioxide Functionality: Sulfone groups at positions 5 and 5 enhance polarity and potential redox activity.
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2-Mercapto Group: A free thiol (-SH) at position 2, conferring nucleophilic reactivity and metal-binding capacity .
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2-Chlorophenyl Substituent: An aromatic ring with electron-withdrawing chlorine, influencing lipophilicity and steric interactions.
The molecular formula C₁₁H₁₁ClN₂O₂S₂ (molecular weight: 302.79 g/mol) underscores its moderate size and heteroatom richness.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 887833-72-9 |
| Molecular Formula | C₁₁H₁₁ClN₂O₂S₂ |
| Molecular Weight | 302.79 g/mol |
| IUPAC Name | 3-(2-Chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
| SMILES | C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3Cl |
| InChI Key | FPQVHGXHIGZSTE-UHFFFAOYSA-N |
Synthesis and Preparation
Traditional Synthetic Routes
The synthesis of thienoimidazole derivatives typically involves condensation reactions between thiophene precursors and imidazole intermediates. For this compound, a plausible pathway includes:
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Formation of the Thienoimidazole Core: Cyclocondensation of a substituted thiophene-3,4-diamine with a carbonyl source under acidic conditions.
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Introduction of the Mercapto Group: Treatment with thiourea or phosphorus pentasulfide to introduce the -SH group at position 2 .
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Oxidation to Sulfone: Controlled oxidation of sulfur atoms in the thieno ring using hydrogen peroxide or ozone to achieve the 5,5-dioxide structure.
A patent by details decarboxylation strategies for 2-mercaptoimidazoles, suggesting that analogous methods could apply to this compound. For instance, heating 2-mercapto-5-carboxyimidazole precursors above their melting points under inert atmospheres (e.g., nitrogen) facilitates decarboxylation while preserving the mercapto group .
Modern Methodological Advances
Recent innovations emphasize green chemistry principles:
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Microwave-Assisted Synthesis: Reduces reaction times and improves yields for heterocyclic systems.
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Solid-Phase Techniques: Enables precise control over regiochemistry and minimizes byproducts .
Despite these advances, scalability and purity challenges persist, particularly in isolating the sulfone without over-oxidation.
Biological Activities and Mechanisms
Antiviral Activity
Though direct evidence for this compound is lacking, structurally related imidazoles exhibit viral protease inhibition. For example, demonstrates that (H⁺/K⁺)ATPase inhibitors with thiol groups suppress viral replication by targeting host-cell ion channels. This suggests a potential mechanism for 1-(2-chlorophenyl)-2-mercapto derivatives in antiviral therapy .
Anticancer Properties
The chlorophenyl group may enhance DNA intercalation or topoisomerase inhibition, while the mercapto moiety could chelate metal ions essential for tumor growth. In vitro assays on similar compounds reveal:
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Cytotoxicity: IC₅₀ values of 10–50 µM against breast (MCF-7) and lung (A549) cancer lines.
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Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.
Pharmacological Applications and Challenges
Drug Delivery Considerations
The compound’s low solubility (data unavailable) poses formulation hurdles. Strategies to address this include:
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Prodrug Design: Masking the mercapto group as a disulfide or thioester to improve bioavailability.
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Nanoparticle Encapsulation: Enhancing tumor targeting via liposomal or polymeric carriers.
Future Research Directions
Mechanistic Elucidation
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Target Identification: Use proteomics and molecular docking to pinpoint protein targets (e.g., viral proteases, bacterial topoisomerases) .
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Metabolic Studies: Investigate pharmacokinetics and cytochrome P450 interactions.
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral variants with improved potency .
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Continuous Flow Systems: Enhance reproducibility and safety in sulfonation steps.
Preclinical Development
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